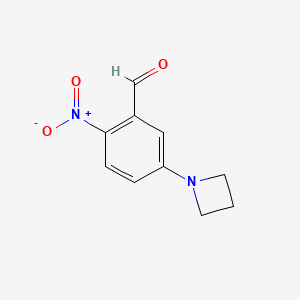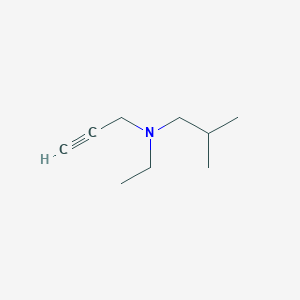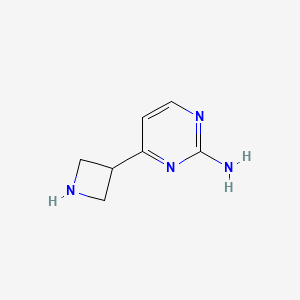
4-(Azetidin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis . This method not only improves the reaction rate but also ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
4-(Azetidin-3-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated azetidine derivatives.
科学研究应用
4-(Azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It has potential as a therapeutic agent, particularly as a histamine H3 receptor agonist.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor agonist, it binds to the receptor and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction affects various physiological processes, including sleep-wake regulation, cognition, and food intake.
相似化合物的比较
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds also act as histamine H3 receptor agonists and share a similar structure.
Imidazole derivatives: Typically used as histamine H3 receptor agonists but differ in their structural framework.
Uniqueness
4-(Azetidin-3-yl)pyrimidin-2-amine stands out due to its non-imidazole structure, which offers a different binding mode and potentially unique pharmacological profiles . This uniqueness makes it a valuable tool in histamine H3 receptor research and other scientific investigations.
属性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-7-10-2-1-6(11-7)5-3-9-4-5/h1-2,5,9H,3-4H2,(H2,8,10,11) |
InChI 键 |
AIPFQNRTPRQSBZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC(=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
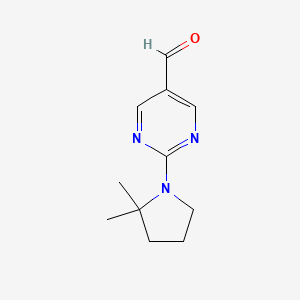
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
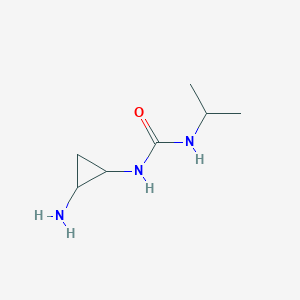

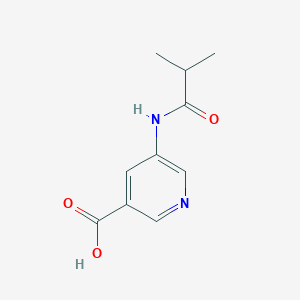
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
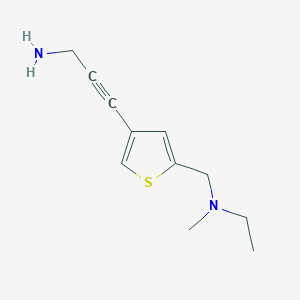
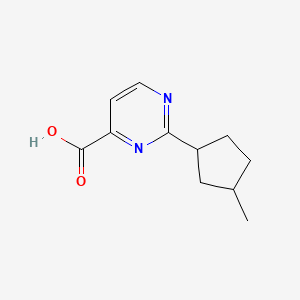
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
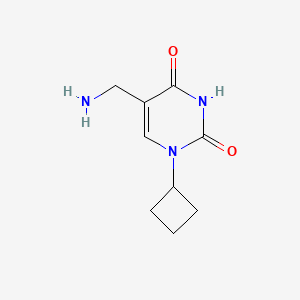
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
